molecular formula C12H15F3N4O B2436503 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2097911-83-4

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B2436503
CAS No.: 2097911-83-4
M. Wt: 288.274
InChI Key: QANCTYPBYSIXOJ-UHFFFAOYSA-N
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Description

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research. This compound combines the unique structural properties of the triazolopyridine core with the cyclopropanecarboxamide moiety, both of which confer specific pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation involves multistep synthesis. Initially, the triazolopyridine core is assembled, typically starting with 2-aminopyridine undergoing cyclization with azides in the presence of a copper catalyst.

Industrial Production Methods: On an industrial scale, continuous-flow synthesis could be used, where starting materials are fed into a reactor under controlled conditions, ensuring higher yield and purity.

Types of Reactions

  • Oxidation: Can form N-oxides.

  • Reduction: Can reduce to respective amines using lithium aluminium hydride.

  • Substitution: Halogen exchange reactions using reagents like n-butyllithium.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide.

  • Reduction: Lithium aluminium hydride.

  • Substitution: N-butyllithium.

Major Products Formed

  • Oxides, amines, and substituted derivatives.

Scientific Research Applications

Chemistry: Used as intermediates in synthetic organic chemistry for further derivatization.

Biology: Can be conjugated to biomolecules for imaging studies.

Medicine: Potential therapeutic agent for a variety of ailments due to its unique structure, targeting various receptors or enzymes.

Industry: Used in developing new materials with specific properties, such as coatings or polymers.

Mechanism of Action

Acts by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, increasing membrane permeability.

Comparison with Similar Compounds

  • Triazolopyridine Derivatives: Share similar core but differ in functional groups, affecting their pharmacological profile.

  • Cyclopropanecarboxamide Derivatives: Have similar amide group, but different cores, influencing their target specificity.

List of Similar Compounds

  • N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}cyclopropanecarboxamide

  • N-{[6-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl}cyclopropanecarboxamide

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c13-12(14,15)8-3-4-9-17-18-10(19(9)6-8)5-16-11(20)7-1-2-7/h7-8H,1-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANCTYPBYSIXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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